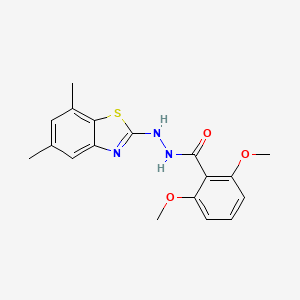

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide

Description

Properties

IUPAC Name |

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-10-8-11(2)16-12(9-10)19-18(25-16)21-20-17(22)15-13(23-3)6-5-7-14(15)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNZRFHFMBWSAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=C(C=CC=C3OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Substitution Reactions:

Hydrazide Formation: The benzohydrazide moiety is synthesized by reacting 2,6-dimethoxybenzoic acid with hydrazine hydrate under reflux conditions.

Coupling Reaction: The final step involves coupling the benzothiazole derivative with the benzohydrazide under basic conditions, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the hydrazide moiety, converting it to the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can engage in π-π stacking interactions, while the hydrazide moiety can form hydrogen bonds with target proteins, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

A. Benzothiazole vs. Benzimidazole Derivatives

- Example Compound: N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (3a-3b) . Structural Difference: Replacement of benzothiazole (S/N) with benzimidazole (two N atoms). Benzothiazoles, with their sulfur atom, may offer better lipophilicity and membrane permeability . Synthesis: Both classes are synthesized via hydrazide-aldehyde condensations, but benzimidazoles require harsher cyclization conditions (e.g., Na₂S₂O₅ in DMF) .

B. Benzothiazole vs. Benzoxazole Derivatives

- Example Compound : Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives .

- Structural Difference : Oxygen atom in benzoxazole vs. sulfur in benzothiazole.

- Impact : Benzoxazoles are less electron-rich, reducing π-π stacking interactions but improving metabolic stability. The target compound’s sulfur atom may enhance redox activity, relevant in antioxidant or pro-drug applications .

Substituent Effects

A. Methyl vs. Methoxy Groups

- Example Compound : 6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl hydrazine derivatives .

- Comparison : The target compound’s 5,7-dimethyl substitution on benzothiazole versus chloro/methyl groups in benzodithiazine derivatives.

- Impact : Methyl groups increase steric hindrance but improve metabolic resistance compared to electron-withdrawing groups (e.g., -Cl, -SO₂). Methoxy groups on the benzohydrazide moiety (2,6-dimethoxy) enhance solubility and hydrogen-bonding capacity .

B. Hydrazide vs. Tetrazole Linkers

- Example Compound: 1-H-tetrazole-5-amino benzoxazole derivatives . Comparison: Hydrazide (-CONHNH-) vs. tetrazole (N-rich aromatic ring). Impact: Tetrazoles are bioisosteres for carboxylic acids, improving bioavailability, while hydrazides offer flexibility for Schiff base formation or metal chelation .

Research Findings and Implications

- Structural Advantages: The 2,6-dimethoxybenzohydrazide group in the target compound likely improves solubility and target binding compared to non-polar analogs like benzylidene derivatives .

- Limitations vs. Benzodithiazines : Lacks sulfone groups, reducing thermal stability but improving synthetic accessibility .

- Potential Applications: Predicted utility in antimicrobial or anticancer drug development, leveraging benzothiazole’s proven bioactivity .

Biological Activity

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : 306.39 g/mol

Its structure features a benzothiazole ring, which is known for its diverse biological properties, and a hydrazide moiety that may contribute to its pharmacological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancers.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| A549 (Lung Cancer) | 12.8 |

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. In animal models of inflammation, it significantly reduced edema and inflammatory cytokine levels.

Case Studies

A notable study involved the administration of the compound in a murine model of arthritis. The results indicated a reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the benzothiazole moiety is crucial for its activity against microorganisms and cancer cells. Modifications to the hydrazide group may enhance or diminish its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.